molecular formula C20H17CaN3O9S3 B046707 Acid fuchsin calcium salt certified CAS No. 123334-10-1

Acid fuchsin calcium salt certified

Cat. No. B046707
M. Wt: 579.6 g/mol
InChI Key: ALSOAESJQVWXBZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Acid fuchsin's synthesis involves the condensation of aromatic aldehydes with aromatic amines in the presence of sulfuric acid, which acts as a catalyst. This process might be adapted for the introduction of calcium ions to form a specific calcium salt. However, detailed synthesis pathways for "Acid fuchsin calcium salt" are not directly documented. Studies on similar compounds reveal that calcium salts of carboxylic acids can be synthesized by reacting calcium hydroxide with the respective acids, potentially offering a clue to the synthesis of calcium salts with organic dyes like acid fuchsin (Valor et al., 2002).

Molecular Structure Analysis

Acid fuchsin exhibits a polycrystalline nature with a triclinic crystal structure. The structural analysis of acid fuchsin and its interactions with calcium ions would require detailed crystallographic studies. No direct studies on "Acid fuchsin calcium salt" were found, but the molecular structure of acid fuchsin itself includes multiple aromatic rings with sulfonic acid groups, which could interact with calcium ions to form a salt (El-Zaidia et al., 2019).

Chemical Reactions and Properties

The interaction of calcium ions with organic compounds has been studied in various contexts, including with fulvic acids and phosphonic acids, suggesting that calcium can form stable complexes with organic molecules featuring carboxylate or phosphonate groups. These interactions typically involve the formation of salts or coordination complexes, which may shed light on the potential chemical behavior of "Acid fuchsin calcium salt" (Mathuthu & Ephraim, 1993).

Physical Properties Analysis

The physical properties of acid fuchsin, such as its polycrystalline nature, optical band gaps, and electrical conductivity, suggest its potential application in photovoltaic devices and organic semiconductors. The introduction of calcium might alter these properties, particularly in terms of solubility, crystal structure, and possibly electrical characteristics, depending on the degree of ionic interaction and the formation of the calcium salt (El-Zaidia et al., 2019).

Scientific Research Applications

Environmental and Agricultural Applications

Material Science and Industrial Applications

Safety And Hazards

Acid fuchsin calcium salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

calcium;2-amino-5-[(4-amino-3-sulfonatophenyl)-(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSOAESJQVWXBZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17CaN3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924469
Record name Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Fuchsin calcium salt

CAS RN

123334-10-1
Record name Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.